N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
4-phenyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-29(27,21-10-8-18(9-11-21)17-5-2-1-3-6-17)24-14-12-20-16-28-22(25-20)19-7-4-13-23-15-19/h1-11,13,15-16,24H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMPCAOFIHVRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminopyridine with α-haloketones under acidic conditions.
Coupling with Biphenyl Sulfonamide: The thiazole derivative is then coupled with biphenyl sulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with various nucleophiles replacing the sulfonamide group.
Scientific Research Applications
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the thiazole and pyridine rings, which can form hydrogen bonds and π-π interactions with the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes critical differences between the target compound and its analogs:
Biological Activity
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 301.4 g/mol. The structural components include:
- Pyridin-3-yl : A nitrogen-containing ring that may enhance interaction with biological targets.
- Thiazol-4-yl : Another heterocyclic ring that can participate in various biochemical interactions.
- Biphenyl sulfonamide : Known for its role in drug design due to its ability to modify pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including the compound . Research indicates that related compounds exhibit bactericidal effects against Mycobacterium tuberculosis (Mtb), suggesting a promising avenue for tuberculosis treatment. The structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide group significantly influence antibacterial potency, with some derivatives achieving minimum inhibitory concentrations (MICs) below 0.5 μM against resistant strains of Mtb .
The proposed mechanism of action for this class of compounds involves interference with cell wall biosynthesis pathways. Notably, no cross-resistance was observed with known cell wall targets like MmpL3 and DprE1, indicating a potentially novel mode of action . This characteristic is crucial for developing effective treatments against drug-resistant bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments are vital for evaluating the safety profile of new compounds. In vitro studies have demonstrated that this compound exhibits low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable therapeutic index .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Bactericidal against Mtb | |
| Cytotoxicity | Low toxicity (HepG2 cells) | |
| Inhibitory Concentration | MIC < 0.5 μM |
Table 2: Structure-Activity Relationship Insights
| Compound Modification | MIC (μM) | Activity Description |
|---|---|---|
| Sulfonamide group present | <0.5 | High antibacterial activity |
| Methylation of NH group | >50 | Significant loss of activity |
| Replacement with carboxylic acid | >50 | Reduced binding affinity |
Case Study 1: Antitubercular Activity
In a screening campaign aimed at identifying new antitubercular agents, this compound was evaluated alongside other sulfonamide derivatives. The compound demonstrated moderate activity against various strains of Mtb, particularly under conditions simulating the intraphagosomal environment of macrophages . This study emphasizes the importance of environmental stressors in evaluating the efficacy of antimicrobial agents.
Case Study 2: Drug Development Potential
A systematic exploration of SAR around this compound has been initiated to enhance its potency and selectivity against target pathogens. Early results indicate that specific modifications to the thiazole and biphenyl moieties can lead to improved biological activity, paving the way for further development as a novel drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
